

Spectroscopic Profile of 2,3,4,5-Tetrafluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4,5-Tetrafluorobenzaldehyde** (CAS No. 16583-06-5), a key fluorinated intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols. The information herein is intended to assist in the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

- IUPAC Name: **2,3,4,5-Tetrafluorobenzaldehyde**
- Molecular Formula: C₇H₂F₄O^[1]^[2]
- Molecular Weight: 178.09 g/mol ^[2]
- Appearance: Colorless to light yellow liquid^[3]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2,3,4,5-Tetrafluorobenzaldehyde**. This data is compiled from typical values for similar fluorinated aromatic aldehydes and general spectroscopic principles, as direct experimental spectra for this specific compound are not readily available in public repositories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR (Proton NMR)

The proton NMR spectrum is expected to show two main signals corresponding to the aldehydic proton and the aromatic proton.

Signal	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
1	~10.0 - 10.5	Triplet (t)	~2-3 Hz ($^4\text{JH-F}$)	Aldehyde proton (-CHO)
2	~7.5 - 7.9	Multiplet (m)	Complex coupling with F	Aromatic proton (Ar-H)

Note: The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl group.^[4] It may appear as a triplet due to coupling with the fluorine atom at position 5. The single aromatic proton will exhibit a complex multiplet pattern due to coupling with the adjacent fluorine atoms.

2.1.2. ^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will display signals for the seven carbon atoms, with those bonded to fluorine exhibiting characteristic splitting.

Expected Chemical Shift (δ , ppm)	Multiplicity & Coupling (JC-F, Hz)	Assignment
~185 - 195	Doublet of doublets (dd)	Carbonyl carbon (C=O)
~140 - 160	Complex multiplets	Aromatic carbons bonded to fluorine (C-F)
~120 - 135	Doublet of doublets of doublets (ddd)	Aromatic carbon bonded to the aldehyde group (C-CHO)
~110 - 125	Doublet of doublets of doublets (ddd)	Aromatic carbon bonded to hydrogen (C-H)

Note: The carbonyl carbon's chemical shift is in the typical range for aldehydes.^[5] Carbons directly attached to fluorine will show large one-bond coupling constants ($^1\text{JC-F}$), while other carbons will show smaller two- or three-bond couplings.^{[6][7][8]} The exact chemical shifts and coupling constants are influenced by the positions of the fluorine substituents.

2.1.3. ^{19}F NMR (Fluorine-19 NMR)

The ^{19}F NMR spectrum is expected to show four distinct signals for the non-equivalent fluorine atoms.

Signal	Expected Chemical Shift (δ , ppm)	Multiplicity	Assignment
1	-130 to -145	Multiplet	F-2
2	-150 to -165	Multiplet	F-3
3	-145 to -160	Multiplet	F-4
4	-135 to -150	Multiplet	F-5

Note: The chemical shifts are referenced to CFCl_3 . The wide chemical shift range in ^{19}F NMR allows for clear distinction between the different fluorine environments.^{[9][10][11]} The multiplicity of each signal will be complex due to mutual F-F couplings and coupling to the aromatic proton.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and fluorinated aromatic functionalities.

Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
~3050 - 3100	Weak to Medium	Aromatic C-H stretch
~2820 and ~2720	Weak to Medium	Aldehyde C-H stretch (Fermi resonance doublet)
~1700 - 1720	Strong	Carbonyl (C=O) stretch
~1500 - 1600	Medium to Strong	Aromatic C=C stretches
~1100 - 1300	Strong	C-F stretches

Note: The strong carbonyl absorption is a key diagnostic feature for aldehydes.[\[12\]](#)[\[13\]](#) The presence of the Fermi resonance doublet for the aldehydic C-H stretch is also a characteristic feature.[\[14\]](#)[\[15\]](#) The strong absorptions in the lower wavenumber region are indicative of the C-F bonds.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.

m/z Value	Interpretation
~178	Molecular ion (M ⁺)
~177	Loss of a hydrogen atom ([M-H] ⁺)
~149	Loss of a formyl radical ([M-CHO] ⁺)
~121	Loss of a formyl and a CO molecule ([M-CHO-CO] ⁺)

Note: The molecular ion peak at m/z 178 corresponds to the molecular weight of the compound.^[1] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom and the formyl radical.^[16] Further fragmentation can occur, typical for halogenated aromatic compounds.^{[17][18]}

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample concentration.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3,4,5-Tetrafluorobenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.
- ¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be needed (e.g., +50 to -250 ppm).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the internal standard.

IR Spectroscopy

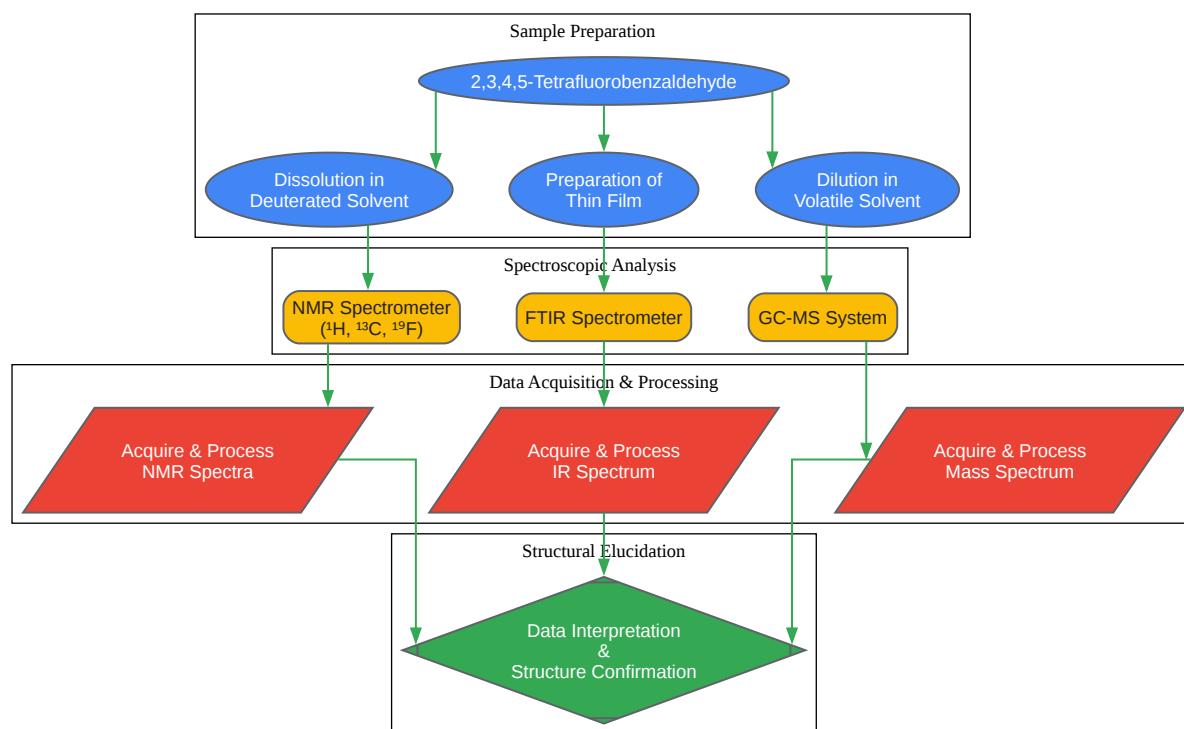
- Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical range is 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 $\mu\text{g}/\text{mL}$ to 10 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[\[2\]](#)
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for this volatile compound.
- GC Separation: Inject a small volume (e.g., 1 μL) of the sample solution into the GC. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program to separate the compound from the solvent and any impurities.
- MS Analysis: The eluent from the GC is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,3,4,5-Tetrafluorobenzaldehyde**.

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Caption: General workflow for the spectroscopic analysis of **2,3,4,5-Tetrafluorobenzaldehyde**.

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